molecular formula C4H7NO2 B034651 Methyl (R)-aziridine-2-carboxylate CAS No. 103539-32-8

Methyl (R)-aziridine-2-carboxylate

Cat. No.: B034651
CAS No.: 103539-32-8
M. Wt: 101.1 g/mol
InChI Key: ZWCVDRJTYFIPIV-GSVOUGTGSA-N
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Description

Methyl ®-aziridine-2-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl ®-aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with suitable leaving groups under basic conditions. For instance, the reaction of ®-2-amino-2-methylpropanoic acid with methanesulfonyl chloride, followed by treatment with a base like sodium hydroxide, can yield the desired aziridine compound.

Industrial Production Methods: In an industrial setting, the production of methyl ®-aziridine-2-carboxylate often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The process typically includes the use of catalysts and optimized reaction parameters to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions: Methyl ®-aziridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxaziridines, amines, and various substituted aziridines, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl ®-aziridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: Methyl ®-aziridine-2-carboxylate is utilized in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of methyl ®-aziridine-2-carboxylate involves its reactivity as an electrophile due to the strained three-membered ring. This strain makes the aziridine ring highly reactive towards nucleophiles, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

    Ethyl ®-aziridine-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl (S)-aziridine-2-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    Aziridine-2-carboxylic acid: Lacks the ester group, making it less reactive in certain reactions.

Uniqueness: Methyl ®-aziridine-2-carboxylate is unique due to its specific stereochemistry and the presence of the ester group, which enhances its reactivity and makes it a versatile intermediate in various chemical transformations.

Properties

IUPAC Name

methyl (2R)-aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCVDRJTYFIPIV-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446292
Record name Methyl (R)-aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103539-32-8
Record name Methyl (R)-aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103539-32-8
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